

2-Methyldodecane as a Volatile Organic Compound (VOC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methyldodecane	
Cat. No.:	B072444	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldodecane (Isotridecane) is a branched-chain alkane, a class of volatile organic compounds (VOCs) that are widespread in the natural world. While often considered biochemically inert, emerging research highlights the significant role of branched alkanes as semiochemicals in insect communication and their potential as modulators of biological processes. This technical guide provides a comprehensive overview of **2-methyldodecane**, summarizing its physicochemical properties, natural sources, and known biological effects. It also details experimental protocols for its analysis and explores potential signaling pathways, offering a valuable resource for researchers in chemical ecology, entomology, and drug development.

Physicochemical Properties of 2-Methyldodecane

A thorough understanding of the physicochemical properties of **2-methyldodecane** is essential for predicting its environmental fate, transport, and biological interactions. Key quantitative data are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C13H28	[1][2]
Molecular Weight	184.36 g/mol	[2]
CAS Number	1560-97-0	[1][2]
Appearance	Liquid	
Boiling Point	227.0 to 228.0 °C @ 760.00 mm Hg (estimated)	[3]
Vapor Pressure	0.115 mmHg @ 25.00 °C (estimated)	[3]
Water Solubility	0.03173 mg/L @ 25 °C (estimated)	[3]
logP (Octanol/Water)	7.175 (estimated)	[3]
Synonyms	Isotridecane, 11- Methyldodecane	[1][2]

Natural and Anthropogenic Sources

2-Methyldodecane is a naturally occurring compound, primarily found as a component of plant volatiles. It has been identified in various plant species, including those of the Hypericum genus (St. John's Wort).[2] As a branched alkane, it is also a component of the complex mixture of cuticular hydrocarbons (CHCs) found on the exoskeleton of insects, where it can play a role in chemical communication.[4][5]

Anthropogenic sources of **2-methyldodecane** are less well-defined but may include emissions from industrial processes that utilize petroleum-derived hydrocarbons.

Biological Effects and Signaling Pathways

While specific in-vivo and in-vitro studies on **2-methyldodecane** are limited, the broader class of branched alkanes is known to exhibit significant biological activity, particularly as semiochemicals in insects.

Role as a Semiochemical in Insects

Branched alkanes are crucial components of insect cuticular hydrocarbons (CHCs), which serve a dual function: preventing desiccation and acting as a chemical language.[4][6] These compounds are involved in:

- Nestmate Recognition: In social insects, the specific blend of CHCs, including branched alkanes, creates a colony-specific odor profile that allows individuals to distinguish between nestmates and non-nestmates.[4]
- Sex Pheromones: Certain branched alkanes function as contact sex pheromones, mediating courtship and mating behaviors.[5] The precise structure and isomeric ratio of these compounds are often critical for their activity.
- Host Recognition: Parasitoid and predatory insects can use the CHC profile of their prey,
 which includes branched alkanes, as kairomones to locate suitable hosts.[4]

Olfactory Signaling in Insects

The detection of volatile semiochemicals like **2-methyldodecane** in insects is mediated by a complex olfactory system. Odorant molecules are detected by olfactory sensory neurons (OSNs) housed in sensilla, typically on the antennae. These neurons express specific odorant receptors (ORs) or ionotropic receptors (IRs). The binding of a ligand to its receptor initiates a signal transduction cascade that leads to the generation of an action potential.[7][8][9][10][11]

While the specific receptors and pathways for **2-methyldodecane** have not been elucidated, a general model of insect olfactory signaling can be proposed.

Click to download full resolution via product page

Figure 1: Generalized insect olfactory signaling pathway for a volatile organic compound.

Toxicology

Specific toxicological data for **2-methyldodecane** is not readily available. However, data for related compounds such as isotridecanol (a derivative of isotridecane) and ethoxylated isotridecanol provide some indication of its likely toxicological profile. In general, these compounds exhibit low acute toxicity.

Endpoint	Result	Compound Tested	Reference(s)
Acute Oral Toxicity	LD50: 17 g/kg (rat)	Isotridecyl alcohol	[12]
Virtually nontoxic after a single ingestion	Isotridecanol	[13]	
Acute Dermal Toxicity	Virtually nontoxic after a single contact	Isotridecanol	[13]
Skin Irritation	Not irritating	Isotridecanol, ethoxylated	[14]
Eye Irritation	Not irritating	Isotridecanol, ethoxylated	[14]
Skin Sensitization	Not a skin sensitizer	Isotridecanol, ethoxylated	[15]
Mutagenicity	No mutagenic effect observed	Isotridecanol	[13]
Reproductive Toxicity	No indication of fertility impairment	Isotridecanol	[13]

Experimental Protocols

The analysis of **2-methyldodecane**, whether from environmental samples or biological matrices, typically involves chromatographic techniques coupled with mass spectrometry. The following are generalized protocols for common experimental procedures.

Headspace Volatile Collection from Plants

This protocol is designed for the collection of volatile organic compounds, including **2-methyldodecane**, emitted from plant tissues.

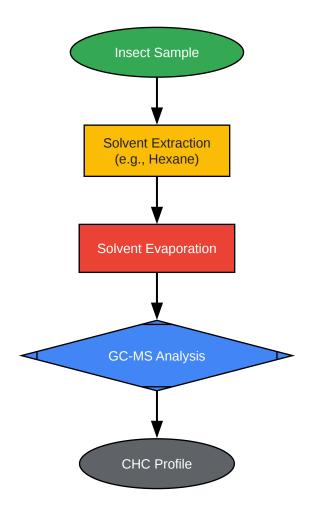
Click to download full resolution via product page

Figure 2: Workflow for headspace volatile collection and analysis from plant samples.

Methodology:

- Sample Preparation: Enclose a fresh plant sample (e.g., leaves, flowers) in a sealed, inert glass chamber.
- Volatile Trapping: Expose a Solid Phase Microextraction (SPME) fiber to the headspace of the chamber for a defined period to allow for the adsorption of volatile compounds. The choice of fiber coating will depend on the polarity of the target analytes.
- Thermal Desorption: Transfer the SPME fiber to the injection port of a Gas Chromatograph (GC) where the trapped volatiles are thermally desorbed.
- GC-MS Analysis: Separate the desorbed compounds on a GC column and detect and identify them using a Mass Spectrometer (MS).

Extraction of Cuticular Hydrocarbons from Insects


This protocol outlines a general procedure for the extraction of CHCs, including **2-methyldodecane**, from insect cuticles.

Methodology:

• Solvent Extraction: Submerge whole insects or specific body parts in a non-polar solvent such as hexane for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids.

- Sample Concentration: Carefully evaporate the solvent to concentrate the extracted CHCs.
- GC-MS Analysis: Re-dissolve the extract in a small volume of solvent and inject it into a GC-MS for separation, identification, and quantification of the hydrocarbon components.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. 2-Methyldodecane - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

- 2. 2-Methyldodecane | C13H28 | CID 15270 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methyl dodecane, 1560-97-0 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 8. Olfactory signaling in insects PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insect olfaction: receptors, signal transduction, and behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral olfactory signaling in insects PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elements of the olfactory signaling pathways in insect antennae PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RTECS NUMBER-NY0880000-Chemical Toxicity Database [drugfuture.com]
- 13. download.basf.com [download.basf.com]
- 14. Registration Dossier ECHA [echa.europa.eu]
- 15. santos.com [santos.com]
- To cite this document: BenchChem. [2-Methyldodecane as a Volatile Organic Compound (VOC): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072444#2-methyldodecane-as-a-volatile-organic-compound-voc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com